2,4-Dinitro-6-(1-methylheptyl)phenol

Catalog No.
S615251
CAS No.
3687-22-7
M.F
C14H20N2O5
M. Wt
296.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitro-6-(1-methylheptyl)phenol

CAS Number

3687-22-7

Product Name

2,4-Dinitro-6-(1-methylheptyl)phenol

IUPAC Name

2,4-dinitro-6-octan-2-ylphenol

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C14H20N2O5/c1-3-4-5-6-7-10(2)12-8-11(15(18)19)9-13(14(12)17)16(20)21/h8-10,17H,3-7H2,1-2H3

InChI Key

DVOCCVCLRHDYOB-UHFFFAOYSA-N

SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Synonyms

2,4-dinitro-6-(1-methylheptyl)phenol, 2,4-DNOP

Canonical SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

2,4-Dinitro-6-(1-methylheptyl)phenol is an organonitrate compound characterized by its phenolic structure and the presence of two nitro groups at the 2 and 4 positions of the aromatic ring. Its chemical formula is C₁₄H₂₀N₂O₅, and it is also known by various alternate names such as 2,4-Dinitro-6-(1'-methyl)heptylphenol and DNOP. This compound exhibits properties typical of both phenols and nitro compounds, making it a subject of interest in various chemical and biological studies .

DNOP presents several safety concerns:

  • Toxicity: Information on specific toxicity data for DNOP is limited. However, due to the presence of nitro groups, it is likely to be toxic if inhaled, ingested, or absorbed through the skin [].
  • Explosivity: As mentioned earlier, DNOP's susceptibility to detonation upon exposure to reducing agents or strong bases necessitates careful handling and storage [].

Further Research:

More research is needed to fully understand DNOP's properties and potential applications. This could include:

  • Investigation of its fungicidal mechanism and efficacy.
  • Determination of its physical and chemical properties like melting point, boiling point, and solubility.
  • Evaluation of its toxicity and environmental impact.

The reactivity of 2,4-Dinitro-6-(1-methylheptyl)phenol is notable due to its nitro groups, which can act as oxidizing agents. When mixed with reducing agents such as hydrides, sulfides, or nitrides, it may undergo vigorous reactions that can lead to detonation. Additionally, this compound can react with strong bases like sodium hydroxide or potassium hydroxide, potentially resulting in explosive outcomes . The presence of multiple nitro groups enhances its explosive tendencies compared to other similar compounds .

While specific biological activity data for 2,4-Dinitro-6-(1-methylheptyl)phenol is limited, compounds with similar structures often exhibit significant biological interactions. Nitro compounds are known to participate in various biological processes and can have toxicological implications. The phenolic component may also contribute to its potential as a weak acid, influencing its interaction with biological systems .

The synthesis of 2,4-Dinitro-6-(1-methylheptyl)phenol can be achieved through several methods, often involving the nitration of appropriate phenolic precursors. One common approach involves the hydrolysis of meptyldinocap under alkaline conditions, which yields this compound as a product. The precise reaction conditions and reagents can vary based on the desired yield and purity.

This compound has industrial applications primarily in the manufacture of other substances. Its role as an intermediate in chemical synthesis makes it valuable in various sectors, including agricultural chemistry and materials science. The unique properties of 2,4-Dinitro-6-(1-methylheptyl)phenol may also lend themselves to research applications in fields such as pharmacology and toxicology .

Interaction studies involving 2,4-Dinitro-6-(1-methylheptyl)phenol focus on its reactivity with other chemicals. As noted earlier, its interactions with reducing agents can lead to hazardous reactions. Furthermore, studies on its behavior in biological systems may reveal insights into its toxicity and potential effects on human health or ecosystems .

Several compounds share structural similarities with 2,4-Dinitro-6-(1-methylheptyl)phenol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2,4-DinitrophenolTwo nitro groups on a phenolic ringKnown for high toxicity; used as a herbicide
PentachlorophenolChlorine substitutionsStrong biocide; environmental concerns
2-Methyl-4-nitrophenolSingle methyl and nitro groupLess explosive; used in dye production
MeptyldinocapSimilar alkyl chain but different nitro positionsUsed in agriculture; hydrolyzes to form 2,4-Dinitro-6-(1-methylheptyl)phenol

The uniqueness of 2,4-Dinitro-6-(1-methylheptyl)phenol lies in its specific combination of functional groups and structural arrangement that influences its reactivity and applications compared to these similar compounds .

Molecular Structure and Formula

2,4-Dinitro-6-(1-methylheptyl)phenol is an organic compound with the molecular formula C₁₄H₂₀N₂O₅ and a molecular weight of 296.32 grams per mole [1] [4] [5]. The compound features a phenolic ring structure substituted with two nitro groups at the 2 and 4 positions and a branched alkyl chain (1-methylheptyl) at the 6 position [1] [7]. The Chemical Abstracts Service registry number for this compound is 3687-22-7 [1] [4]. The structural configuration includes a hydroxyl group attached to the aromatic ring, making it a substituted phenol derivative [2]. The International Union of Pure and Applied Chemistry name for this compound is 2,4-dinitro-6-octan-2-ylphenol [1] [7]. The compound exists as a racemic mixture due to the presence of one stereocenter [8].

Physical Characteristics

Appearance and State

2,4-Dinitro-6-(1-methylheptyl)phenol appears as an oil at room temperature with a light yellow to yellow coloration [5]. The compound exists as a thick liquid rather than a crystalline solid under standard conditions [20] [24]. This physical state is consistent with its relatively low melting point and structural characteristics [5].

Melting and Boiling Points

The compound does not have a conventional melting point as it remains in liquid form at room temperature [20] [24]. Thermal decomposition occurs at approximately 200°C, preventing determination of a true boiling point [24] [25]. The thermal degradation at elevated temperatures is characteristic of dinitrophenolic compounds and limits the compound's stability under high-temperature conditions [24].

Density

The density of 2,4-Dinitro-6-(1-methylheptyl)phenol is 1.16 grams per cubic centimeter at 21°C [5]. This density value reflects the molecular structure and the presence of the nitro groups, which contribute to the overall mass of the molecule [5].

Vapor Pressure

The vapor pressure of 2,4-Dinitro-6-(1-methylheptyl)phenol is 0.005 pascals at 25°C [5]. This relatively low vapor pressure indicates limited volatility under standard atmospheric conditions [5]. The low volatility is consistent with the compound's molecular weight and structural characteristics [12].

Spectroscopic Properties

Ultraviolet-Visible Spectral Characteristics

The ultraviolet-visible absorption spectrum of 2,4-Dinitro-6-(1-methylheptyl)phenol exhibits characteristic features associated with dinitrophenolic compounds [12]. The meptyldinocap parent compound, from which this phenol is derived, shows acidic absorption maxima at 240 nanometers and 310 nanometers [12]. Under basic conditions, the spectrum shifts to show maxima at 260 nanometers, 372 nanometers, and 405 nanometers [12]. The neutral conditions maintain absorption characteristics similar to the acidic environment with maxima at 240 nanometers and 310 nanometers [12].

Infrared Spectroscopy

Infrared spectroscopic analysis of dinitrophenolic compounds typically reveals characteristic absorption bands associated with the nitro groups and phenolic hydroxyl functionality [14] [16] [17]. The nitro groups exhibit strong absorption bands in the region typical of asymmetric and symmetric nitro stretching vibrations [14]. The phenolic hydroxyl group contributes to the infrared spectrum through characteristic oxygen-hydrogen stretching vibrations [16]. The aromatic carbon-carbon stretching vibrations are also observable in the fingerprint region of the spectrum [17].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2,4-Dinitro-6-(1-methylheptyl)phenol [7] [15]. The proton nuclear magnetic resonance spectrum shows signals corresponding to the aromatic protons, the methyl groups of the branched alkyl chain, and the methylene protons [7]. Carbon-13 nuclear magnetic resonance analysis reveals the carbon framework of the molecule, including the aromatic carbons bearing the nitro groups and the aliphatic carbons of the substituent chain [15]. The chemical shifts are influenced by the electron-withdrawing effects of the nitro groups and the electron-donating characteristics of the alkyl substituent [15].

Solubility Profile

Solubility in Organic Solvents

2,4-Dinitro-6-(1-methylheptyl)phenol demonstrates limited solubility in organic solvents [5]. The compound is slightly soluble in chloroform and methanol [5]. The relatively poor solubility in organic media reflects the compound's structural characteristics and molecular interactions [21]. The presence of the phenolic hydroxyl group and nitro substituents influences the solvation behavior in different organic solvent systems [22].

Water Solubility and pH Effects

The water solubility of 2,4-Dinitro-6-(1-methylheptyl)phenol is extremely low, measuring approximately 0.25 milligrams per liter at 20°C [20] [24]. This virtual insolubility in aqueous media is pH-dependent, with very low solubility maintained up to pH 9 [20] [24]. The pH dependence reflects the acidic nature of the phenolic hydroxyl group and its potential for ionization under alkaline conditions [20]. The compound's lipophilic character, as indicated by its high octanol-water partition coefficient, contributes to its poor aqueous solubility [24].

Solvent SystemSolubilityNotes
Water (pH 7, 20°C)0.25 mg/LVirtually insoluble
ChloroformSlightly solubleLimited solubility
MethanolSlightly solubleLimited solubility
Aqueous media (pH >9)Very lowpH-dependent increase

Stability Parameters

Thermal Stability

2,4-Dinitro-6-(1-methylheptyl)phenol exhibits limited thermal stability, undergoing decomposition at temperatures around 200°C [24] [25]. This thermal degradation prevents the determination of conventional boiling point measurements [24]. The compound's thermal instability is characteristic of dinitrophenolic structures and reflects the labile nature of the nitro substituents under elevated temperature conditions [25].

Photostability

Limited data are available regarding the photostability of 2,4-Dinitro-6-(1-methylheptyl)phenol under ultraviolet irradiation [26]. Related dinitrophenolic compounds demonstrate variable photostability depending on the specific substitution pattern and environmental conditions [26] [28]. The presence of nitro groups may contribute to photochemical reactivity, though specific photodegradation pathways for this compound require further investigation [26].

Hydrolytic Stability

The hydrolytic stability of 2,4-Dinitro-6-(1-methylheptyl)phenol is strongly pH-dependent [20] [24] [25]. Under acidic conditions (pH 4), the compound demonstrates very stable behavior with slow degradation rates [24]. At neutral pH conditions (pH 7), moderate stability is observed with intermediate hydrolysis rates [25]. Under alkaline conditions (pH 9), rapid degradation occurs, reflecting the base-labile nature of the compound [20] [24]. The compound is particularly susceptible to base-catalyzed hydrolysis reactions [20].

pH ConditionStabilityDegradation Rate
pH 4Very stableSlow hydrolysis
pH 7ModerateIntermediate rate
pH 9UnstableRapid degradation

Dissociation Constants and Acid-Base Properties

2,4-Dinitro-6-(1-methylheptyl)phenol exhibits acidic properties due to the presence of the phenolic hydroxyl group [5] [20]. The dissociation constant (pKa) values range from 5.69 to 6.79 at 25°C [5]. This pKa range indicates that the compound behaves as a weak acid under physiological and environmental pH conditions [20]. The electron-withdrawing effects of the two nitro groups significantly enhance the acidity compared to unsubstituted phenol [31] [33]. The pH-dependent logarithmic octanol-water partition coefficient varies from 5.0 at pH less than 4 to 3.0 at pH greater than 8, reflecting the ionization state of the phenolic group [20] [24]. The acid-base properties influence the compound's environmental behavior, solubility characteristics, and chemical reactivity under different pH conditions [33] [35].

PropertyValueConditions
pKa5.69-6.7925°C
LogP (pH <4)5.0Acidic conditions
LogP (pH >8)3.0Basic conditions
Overall LogP6.27Neutral conditions

Historical Synthesis Approaches

Early work focused on direct electrophilic substitution on ortho-alkyl phenols. United States patent 2 810 767 (filed 1954, granted 1957) describes conversion of ortho-(1-methylheptyl)phenol to the target compound through sequential sulfonation and nitration, delivering 92–96 percent isolated yield and 95–98 percent purity [1]. Subsequent laboratory studies (Pianka & Edwards, 1967) adopted a three-step organometallic sequence: (i) Grignard addition of heptylmagnesium bromide to ortho-hydroxypropiophenone, (ii) dehydration–hydrogenation to introduce the secondary‐octyl side chain, and (iii) dinitration in an organic solvent, establishing a versatile route for structure-activity investigations [2] [3].

Current Industrial Synthesis Methods

3.2.1 Sulfonation–Nitration Pathways

Modern manufacturing still relies on the robust patent 2 810 767 protocol. Concentrated sulfuric acid (mass fraction 88–98 percent) converts ortho-(1-methylheptyl)phenol into its 4-sulfonate at 25–45 °C. The viscous mixture is then added to pre-heated aqueous sodium nitrate (mass fraction 25–50 percent) held between 70 °C and 100 °C. Controlled addition prevents runaway exotherms, and stainless-steel corrosion is minimized by avoiding mixed nitric–sulfuric acid streams [1].

3.2.2 Starting Materials and Intermediates
  • Ortho-(1-methylheptyl)phenol (readily prepared by acid-catalysed Friedel–Crafts alkylation of phenol with 1-methyl-1-heptene).
  • Concentrated sulfuric acid (desiccant and sulfonating agent).
  • Aqueous sodium nitrate (nitronium ion precursor).
3.2.3 Reaction Conditions and Parameters
ParameterTypical industrial rangeObserved outcomeSource
Molar ratio sulfuric acid : phenol2.5 – 3.5Complete sulfonation in ≤90 min [1]
Sulfonation temperature (°C)25 – 45No oxidative by-products detected [1]
Molar ratio sodium nitrate : phenol2.2 – 3.1>92% dinitration yield [1]
Nitration temperature (°C)70 – 100Selective 2,4-dinitration; <0.5% trinitro species [1]
Isolated purity (mass %)95 – 98Suitable for downstream esterification [1]

Alternative Synthetic Routes

3.3.1 Organometallic Approaches

The Pianka–Edwards route generates the aromatic skeleton before nitration. Alkylation of ortho-hydroxypropiophenone with heptylmagnesium bromide furnishes a tertiary-carbinol that eliminates water under catalytic p-toluenesulfonic acid to give 2-(1-methylheptyl)phenol. Catalytic hydrogenation (palladium on carbon, 50 °C, 3.4 megapascal) saturates residual olefinic bonds. Final nitration in glacial acetic acid affords the dinitro product in 65–70 percent overall yield [2] [3]. Although reagent-intensive, this sequence avoids high-strength sulfuric acid, making it attractive for kilo-scale medicinal chemistry.

3.3.2 Multi-step Reactions via Aromatic Nitration

Photochemical nitration of mononitrophenols in the presence of dissolved nitrogen dioxide generates 2,4-dinitro derivatives under ambient pressure aqueous conditions, though yields remain below 30 percent and scale-up is impeded by light-penetration limits [4]. Direct liquid-phase nitration of ortho-alkyl phenols with diluted nitric acid in acetic acid or acetic anhydride has also been reported, but side-chain cleavage competes when temperatures exceed 60 °C [5].

Purification Techniques

Industrial batches are treated with water–methanol washes to strip inorganic salts, followed by vacuum drying at 100 °C to remove residual solvents [1]. Laboratory preparations typically use column chromatography on neutral alumina to separate regio-isomers isolated from mixed nitrations [3]. Recrystallisation is rarely feasible because the product remains oily at ambient temperature; instead, fractional vacuum distillation at <0.05 kilopascal can raise purity above 99 percent [6].

XLogP3

5.7

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

3687-22-7

Wikipedia

2,4-dinitro-6-(1-methylheptyl)phenol

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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